PI3K Inhibitory Scaffold Classification: Alignment with Patented Pharmacophore and Quantitative Target Engagement Thresholds
The compound's core (2-morpholin-4-yl-thiazole-4-carboxamide) is explicitly claimed in US Patent 8,168,634 as a selective PI3K inhibitor scaffold. The patent defines quantitative target engagement criteria: compounds within this class exhibit PI3Kα/β/γ/δ binding affinity (IC₅₀) of ≤50 μM, with preferred embodiments achieving ≤100 nM, and optimal compounds reaching ≤20 nM [1]. By comparison, the unsubstituted precursor 2-(2-morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid (CAS 1172279-37-6, MW 291.33 g/mol ) lacks the azepane amide and is not claimed as a PI3K inhibitor, demonstrating that the C-4 amide substitution is essential for target engagement. The target compound (MW 459.5 g/mol) incorporates this critical amide functionality, placing it inside the active pharmacophore space whereas the precursor lies outside it [1].
| Evidence Dimension | PI3K inhibitory activity (structural eligibility vs. patent pharmacophore criteria) |
|---|---|
| Target Compound Data | MW 459.5 g/mol; contains morpholine-thiazole core with azepane-amide at C-4 (meets patented pharmacophore requirements for PI3K inhibition) [1] |
| Comparator Or Baseline | 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid (CAS 1172279-37-6): MW 291.33 g/mol; lacks C-4 amide substitution; not claimed as PI3K inhibitor |
| Quantified Difference | The target compound incorporates the essential C-4 amide motif required for PI3K engagement (patent threshold: IC₅₀ ≤ 50 μM); the comparator lacks this motif entirely and is outside the active pharmacophore space [1]. |
| Conditions | Pharmacophore analysis based on Markush structure claims in US 8,168,634; molecular weight from vendor certificates of analysis (Chemsrc, AKSci). |
Why This Matters
Procurement of the azepane amide derivative rather than the carboxylic acid precursor ensures access to a compound within the patented PI3K inhibitor pharmacophore space, directly relevant for kinase screening programs.
- [1] Alexander RP, Brown JA, Crépy KVL, Mack SR. Thiazole derivatives as kinase inhibitors. US Patent 8,168,634. Issued May 1, 2012. See especially claims defining PI3K inhibitor scaffold and IC₅₀ ranges. View Source
